Product packaging for 4-Fluoro-6-hydroxyquinoline(Cat. No.:CAS No. 1261678-34-5)

4-Fluoro-6-hydroxyquinoline

Cat. No.: B11919328
CAS No.: 1261678-34-5
M. Wt: 163.15 g/mol
InChI Key: RMIQSMILUSAULJ-UHFFFAOYSA-N
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Description

Significance of the Quinolone Core in Chemical Research

The quinolone scaffold is a fundamental structure in the development of synthetic antibacterial agents. chemimpex.com The initial discovery of nalidixic acid, a quinolone derivative, in 1962 marked the beginning of a new era in antibacterial therapy. chemimpex.com The versatility of the quinolone core has since been extensively explored, leading to the synthesis of a vast array of derivatives. wikipedia.org

The significance of the quinolone core extends far beyond its antibacterial applications. Through strategic functionalization, quinolone derivatives have been shown to exhibit a broad spectrum of biological activities, including anticancer, antiviral, antimalarial, and antitubercular properties. chemimpex.comnih.gov This wide range of pharmacological effects has established the quinolone nucleus as a "privileged scaffold" in medicinal chemistry, meaning it is a molecular framework that is capable of binding to multiple biological targets. mdpi.com The ability to synthesize a wide range of derivatives from the quinolone core makes it a central focus in drug discovery and materials science. wikipedia.org

Role of Halogenation, Specifically Fluorination, in Modulating Quinolone Properties

The introduction of halogen atoms, particularly fluorine, onto the quinolone scaffold is a key strategy for modulating the physicochemical and biological properties of the resulting compounds. scispace.com Fluorination can significantly enhance the bioactivity and pharmacokinetic profile of quinolone derivatives. lookchem.com

The substitution of a hydrogen atom with a fluorine atom, the smallest and most electronegative of the halogens, can lead to several advantageous changes:

Enhanced Biological Activity: The presence of a fluorine atom can increase the binding affinity of the molecule to its biological target, such as bacterial enzymes like DNA gyrase and topoisomerase IV. lookchem.com This often translates to improved potency.

Improved Pharmacokinetics: Fluorination can increase the lipophilicity of a molecule, which can enhance its ability to penetrate cell membranes and improve its bioavailability. scispace.comresearchgate.net It can also block sites of metabolic oxidation, leading to increased metabolic stability and a longer half-life in the body. researchgate.netossila.com

Broader Spectrum of Activity: The addition of a fluorine atom, often at the C6 position, has been instrumental in the development of fluoroquinolone antibiotics with a broader spectrum of activity against both Gram-positive and Gram-negative bacteria. mdpi.com

Overview of 4-Hydroxyquinoline (B1666331) Derivatives as Privileged Structures in Medicinal Chemistry

Within the broader class of quinolones, 4-hydroxyquinoline derivatives hold a special place in medicinal chemistry. These compounds, which can exist in tautomeric equilibrium with 4-quinolones, are recognized for their diverse pharmacological activities. nih.gov The 4-hydroxyquinoline scaffold is considered a privileged structure due to its ability to serve as a foundation for the development of compounds with a wide range of therapeutic applications. nih.gov

Derivatives of 4-hydroxyquinoline have been investigated for their potential as:

Anticancer Agents: Certain 4-hydroxyquinoline derivatives have demonstrated cytotoxic effects against various cancer cell lines. scispace.com

Anti-HIV Agents: Researchers have designed and synthesized novel 4-hydroxyquinoline derivatives that show inhibitory properties against the human immunodeficiency virus (HIV). sigmaaldrich.cn

Antibacterial Agents: The serendipitous discovery of the antibacterial effect of a 3-carboxyl-substituted 4-hydroxyquinoline, an intermediate in the synthesis of chloroquine, paved the way for the development of fluoroquinolone antibiotics. mdpi.com

The versatility of the 4-hydroxyquinoline core allows for chemical modifications at various positions, enabling the synthesis of large libraries of compounds for biological screening. nih.gov

4-Fluoro-6-hydroxyquinoline: A Closer Look

This compound , with the CAS number 391-78-6, is a specific example of a fluorinated 4-hydroxyquinoline derivative. It is a solid at room temperature with a melting point of 221-223 °C. This compound serves as a crucial intermediate in organic synthesis, providing a foundational structure for the creation of more complex molecules with potential therapeutic value. lookchem.com

Physicochemical Properties of this compound

PropertyValueReference
Molecular Formula C₉H₆FNO
Molecular Weight 163.15 g/mol
CAS Number 391-78-6
Melting Point 221-223 °C
Boiling Point 317 °C
Density 1.366 g/cm³
Flash Point 145 °C
pKa 4.07 ± 0.40

Synthesis and Research Applications

The synthesis of 4-hydroxyquinolines is often achieved through methods like the Gould-Jacobs reaction, which involves the condensation of an aniline (B41778) with a malonic acid derivative followed by thermal cyclization. wikipedia.orgmdpi.com For this compound, a common starting material would be a correspondingly substituted aniline.

The primary research application of this compound is as a chemical intermediate . lookchem.com Its structure, featuring both a fluorine atom and a hydroxyl group on the quinoline (B57606) core, makes it a valuable precursor for the synthesis of a variety of derivatives. Researchers have utilized this compound to create novel molecules with potential antimicrobial and anticancer properties. chemimpex.com The presence of the fluorine atom is known to enhance the biological activity of the final compounds. chemimpex.com

While much of the research focuses on its derivatives, the inherent structure of this compound itself suggests potential biological activity. It has been noted for its potential as an antimicrobial agent and is used in research to explore new classes of antimicrobial compounds. lookchem.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H6FNO B11919328 4-Fluoro-6-hydroxyquinoline CAS No. 1261678-34-5

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

1261678-34-5

Molecular Formula

C9H6FNO

Molecular Weight

163.15 g/mol

IUPAC Name

4-fluoroquinolin-6-ol

InChI

InChI=1S/C9H6FNO/c10-8-3-4-11-9-2-1-6(12)5-7(8)9/h1-5,12H

InChI Key

RMIQSMILUSAULJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=NC=CC(=C2C=C1O)F

Origin of Product

United States

Advanced Synthetic Methodologies for 4 Fluoro 6 Hydroxyquinoline and Its Analogs

Strategic Approaches to the Synthesis of the Quinolone Ring System

The construction of the core quinoline (B57606) ring is foundational to the synthesis of its derivatives. Several classical and modern methods exist, each offering distinct advantages in terms of substrate scope, regioselectivity, and reaction conditions. These strategies typically involve the condensation and subsequent cyclization of aniline-based precursors. researchgate.net

Gould-Jacobs Cyclization and its Variants

The Gould-Jacobs reaction is a widely utilized method for preparing quinolines, particularly 4-hydroxyquinoline (B1666331) derivatives. researchgate.net The process begins with the condensation of an aniline (B41778) with an alkoxymethylenemalonic ester, such as diethyl ethoxymethylenemalonate. researchgate.net This initial step forms an anilidomethylenemalonic ester intermediate. researchgate.net

The subsequent step involves a thermal cyclization, often requiring high temperatures, which proceeds through a 6-electron process to form the quinoline ring. researchgate.net This cyclization yields a 4-hydroxy-3-carboalkoxyquinoline. researchgate.net The final steps involve saponification (hydrolysis of the ester group) to the corresponding carboxylic acid, followed by decarboxylation, typically with heating, to yield the 4-hydroxyquinoline product. researchgate.netresearchgate.net The Gould-Jacobs reaction is particularly effective when using anilines that possess electron-donating groups in the meta-position. researchgate.net This methodology is a key route for producing fluoro-4-hydroxyquinoline-3-carboxylic acids, which are important intermediates for various applications. researchgate.net

Conrad-Limpach Reactions for 4-Hydroxyquinolines

The Conrad-Limpach synthesis is another cornerstone method for the preparation of 4-hydroxyquinolines. wikipedia.org This reaction involves the condensation of an aniline with a β-ketoester to form a Schiff base intermediate. chemicalbook.com The reaction is a combination of an addition and a rearrangement. wikipedia.org The mechanism involves several keto-enol tautomerizations, often catalyzed by a strong acid. chemicalbook.com

A critical step in the Conrad-Limpach synthesis is the high-temperature cyclization of the intermediate, which requires heating to approximately 250 °C for the ring-closing annulation to occur. chemicalbook.com The choice of solvent can significantly impact the reaction's efficiency, with studies showing that high-boiling solvents generally improve the yield of the 4-hydroxyquinoline product. researchgate.net The final product is often represented as the 4-hydroxyquinoline (enol form), though it is believed that the 4-quinolone (keto form) is the predominant tautomer. chemicalbook.comossila.com

Cyclocondensation Reactions from Substituted Anilines and Malonamides

Cyclocondensation reactions provide a direct route to the quinoline core. In one such approach, a substituted aniline can be reacted with a malonamide (B141969). For instance, the reaction of aniline with malonamide can be facilitated by microwave irradiation, leading to the formation of an intermediate that subsequently cyclizes to form a quinoline derivative. umich.edu This method highlights a variant approach using a different malonic acid derivative compared to the esters used in the Gould-Jacobs reaction.

Microwave-Assisted Synthesis for Enhanced Efficiency

The application of microwave irradiation has emerged as a significant advancement in the synthesis of quinoline derivatives, offering considerable improvements over conventional heating methods. researchgate.net For reactions like the Gould-Jacobs synthesis, which traditionally require prolonged heating at high temperatures, microwave assistance can dramatically reduce reaction times and enhance product yields. umich.edumdpi.com The use of microwave energy allows for rapid and uniform heating, which can accelerate the rate-limiting thermal cyclization step. acs.org This enhanced efficiency makes microwave-assisted synthesis an attractive, environmentally friendly, and convenient option for preparing various quinoline scaffolds, including 4-quinolone derivatives from anilines and acrylates.

Regioselective Introduction of Fluorine at the C-6 Position

Achieving regioselective fluorination is a critical challenge in the synthesis of fluorinated quinolines. While direct C-H fluorination of the quinoline ring is possible, it often leads to a mixture of isomers, with fluorination occurring at multiple positions such as C-5, C-6, and C-8, making it difficult to control regioselectivity. researchgate.net

A more effective and widely adopted strategy for the regioselective synthesis of 6-fluoroquinoline (B108479) derivatives is to begin with a pre-fluorinated precursor. researchgate.net The most common approach involves using 4-fluoroaniline (B128567) as the starting material in a quinoline-forming cyclization reaction like the Gould-Jacobs or Conrad-Limpach synthesis. researchgate.netwikipedia.org 4-Fluoroaniline can be prepared through methods such as the hydrogenation of 4-nitrofluorobenzene. wikipedia.org By incorporating the fluorine atom into the aniline starting material at the para-position, its location is fixed, ensuring that it will be at the C-6 position of the final quinoline ring system after cyclization. This precursor-based strategy bypasses the challenges of controlling regioselectivity in direct fluorination of the final heterocycle.

Strategies for Hydroxyl Group Incorporation at the C-4 Position

The incorporation of a hydroxyl group specifically at the C-4 position is an intrinsic outcome of several classical quinoline synthesis methods. The Gould-Jacobs and Conrad-Limpach reactions are primary examples of synthetic strategies that directly yield 4-hydroxyquinolines. researchgate.netchemicalbook.com

In the Gould-Jacobs reaction, the cyclization of the anilidomethylenemalonic ester intermediate directly establishes the 4-oxo (or tautomeric 4-hydroxy) functionality as part of the newly formed heterocyclic ring. researchgate.netresearchgate.net Similarly, the Conrad-Limpach reaction, through the cyclization of the intermediate formed from an aniline and a β-ketoester, results in the formation of a 4-hydroxyquinoline. chemicalbook.com The resulting compound exists as a tautomeric equilibrium between the 4-hydroxyquinoline (enol) and the 4-quinolone (keto) forms. chemicalbook.comossila.com Therefore, these synthetic routes are not just methods for building the quinoline ring but are also specific strategies for achieving C-4 hydroxylation.

Green Chemistry Approaches in 4-Fluoro-6-hydroxyquinoline Synthesis

The synthesis of quinolone derivatives, including this compound, has traditionally involved methods that can be harsh, employing high temperatures, hazardous solvents, and costly reagents. nih.gov In recent years, there has been a significant shift towards "green chemistry" principles to develop more environmentally benign and sustainable synthetic routes. nih.govmdpi.comroyalsocietypublishing.org These approaches aim to reduce waste, conserve energy, and utilize less toxic substances. mdpi.comroyalsocietypublishing.org

Several green chemistry strategies are applicable to the synthesis of the quinolone scaffold. These include one-pot syntheses, the use of microwave irradiation, ultrasound-assisted reactions, and the employment of greener solvents and catalysts. nih.govqeios.com Such methods are often more energy-efficient, less time-consuming, and have a better safety profile compared to conventional techniques. nih.gov

For instance, microwave-assisted synthesis has emerged as a powerful tool in organic chemistry, often leading to dramatically reduced reaction times and improved yields. qeios.comrsc.org In the context of quinoline synthesis, microwave irradiation has been successfully used in reactions like the Skraup reaction, which can be adapted for the synthesis of hydroxylated quinolines. rsc.org One study reported the synthesis of 6-hydroxyquinoline (B46185) from 4-hydroxyaniline and glycerol (B35011) under microwave activation in good yield. rsc.org This approach minimizes the use of toxic oxidants often associated with the traditional Skraup reaction. rsc.org

The use of environmentally friendly solvents, such as water or ethanol, is another cornerstone of green quinolone synthesis. qeios.com Water, in particular, is an attractive solvent due to its non-toxic, non-flammable, and inexpensive nature. Efficient syntheses of quinoline derivatives have been reported in aqueous media. tandfonline.com Furthermore, catalyst-free and solvent-free reaction conditions are being explored to further enhance the green credentials of these synthetic protocols. qeios.com For example, some methods utilize the inherent reactivity of the starting materials under specific conditions, such as high temperature or pressure, to drive the reaction forward without the need for a catalyst or solvent. organic-chemistry.org

The development of one-pot synthesis procedures, where multiple reaction steps are carried out in a single reaction vessel, is another key green chemistry approach. nih.govorganic-chemistry.org This minimizes the need for purification of intermediates, thereby reducing solvent consumption and waste generation. organic-chemistry.org Copper-catalyzed tandem reactions, for example, have been employed for the one-step synthesis of 2-substituted-4-(1H)-quinolones from aryl boronic acids and nitriles, using air as a green oxidant. organic-chemistry.org

While specific green synthesis protocols for this compound are not extensively detailed in the provided results, the general principles and methodologies applied to other quinolones are directly relevant. The adaptation of microwave-assisted reactions, the use of green solvents like water, and the design of one-pot tandem reactions represent promising avenues for the sustainable production of this important chemical compound.

Post-Synthetic Modifications and Functionalization of the Quinolone Core

Post-synthetic modification is a crucial strategy for diversifying the chemical space of the this compound core, enabling the generation of a wide array of analogs with potentially enhanced properties. These modifications typically involve reactions at various positions of the quinolone ring system.

Alkylation and Arylation Reactions

Alkylation and arylation reactions are fundamental transformations for introducing new carbon-based substituents onto the this compound scaffold. These modifications can be directed towards the nitrogen atom (N-alkylation/arylation), the hydroxyl group (O-alkylation/arylation), or the carbon atoms of the quinolone ring (C-alkylation/arylation). mdpi.com

N-Alkylation and N-Arylation: The nitrogen atom of the quinolone ring is a common site for modification. N-alkylation can be achieved using various alkylating agents under basic conditions. mdpi.com The choice of base and reaction conditions can influence the selectivity and yield of the reaction. mdpi.com N-arylation, the formation of a C-N bond with an aryl group, is often accomplished through transition metal-catalyzed cross-coupling reactions. The Chan-Evans-Lam (CEL) reaction, a copper-catalyzed N-arylation using arylboronic acids, is a powerful method that proceeds under mild conditions. nih.govresearchgate.net This reaction is advantageous due to the lower cost and toxicity of copper catalysts compared to palladium-based systems. nih.gov The presence of a fluoroalkyl group on a pyrimidine (B1678525) ring has been shown to facilitate this type of N-arylation. nih.govresearchgate.net

O-Alkylation and O-Arylation: The hydroxyl group at the 6-position of this compound offers another handle for functionalization. O-alkylation can be performed to introduce various alkyl chains, which can modulate the lipophilicity and other physicochemical properties of the molecule.

C-Alkylation and C-Arylation: Direct C-H alkylation and arylation of the quinolone core represent an atom-economical approach to introduce substituents. Deformylative C-H functionalization using aldehydes as the alkylating or arylating source is an emerging green method that avoids the use of toxic organohalides. chemrevlett.com Nickel-catalyzed direct C-H arylation of unactivated arenes with aryl halides has also been reported as an effective method for biaryl synthesis. researchgate.net

Table 1: Examples of Alkylation and Arylation Reactions on Quinolone Scaffolds

Reaction TypeReagents and ConditionsProduct TypeReference
N-Arylation (Chan-Evans-Lam)Arylboronic acid, Cu(OAc)₂, PyridineN-Aryl-pyrimidinone nih.gov
C-H Arylation (Nickel-catalyzed)Aryl halide, Ni(OAc)₂·4H₂O, 1,10-phenanthroline, BaseBiaryl researchgate.net
N-AlkylationAlkylating agent, BaseN-Alkyl-quinolone mdpi.com
Deformylative C-H Alkylation/ArylationAldehyde, CatalystC-Alkyl/Aryl-heteroarene chemrevlett.com

Nucleophilic Substitutions on Halogenated Positions

The fluorine atom at the 4-position of this compound is a key site for nucleophilic aromatic substitution (SNAr) reactions. Halogen substituents are excellent leaving groups in such reactions, allowing for their displacement by a wide variety of nucleophiles. mdpi.comsemanticscholar.org This provides a versatile strategy for introducing diverse functional groups onto the quinolone ring.

The reactivity of the halogen is influenced by the electronic nature of the quinoline ring system. The introduction of various nucleophiles, such as amines, thiols, and alkoxides, can lead to the formation of new C-N, C-S, and C-O bonds, respectively. For instance, the displacement of a chlorine atom at the 4-position of a quinoline derivative with secondary amines has been demonstrated to proceed at elevated temperatures, sometimes with microwave assistance, to yield the corresponding 4-aminoquinoline (B48711) derivatives. mdpi.com

The substitution of a halogen with an azide (B81097) anion, followed by reduction, can provide a route to aminoquinolones. mdpi.com For example, the nucleophilic substitution of chlorine in a 4-chloro-2-quinolone with sodium azide has been reported to proceed in high yield. mdpi.com

Table 2: Examples of Nucleophilic Substitution Reactions on Halogenated Quinolones

Halogenated SubstrateNucleophileProductReference
4-ChloroquinolinePyrrolidine (B122466)4-Pyrrolidinylquinoline mdpi.com
4-Chloro-1-methyl-3-phenylsulfanyl-2-quinoloneSodium azide4-Azido-1-methyl-3-phenylsulfanyl-2-quinolone mdpi.com
(Z)-β-chlorovinyl ketonesVarious amines4-Quinolones rsc.org

Formation of Complex Hybrid Structures

The synthesis of hybrid molecules, where the this compound core is covalently linked to another pharmacologically active moiety, is a contemporary strategy in medicinal chemistry. nih.gov This approach aims to create dual-action molecules or to enhance the biological activity of the parent compounds.

One common method for creating such hybrids is through nucleophilic substitution reactions on a halogenated quinolone precursor. For example, fluoroquinolone derivatives have been conjugated with coumarin (B35378) moieties via the reaction of a C7-halogenated fluoroquinolone with α-bromoketones or α-bromooximes. nih.gov Similarly, various nitrogen-containing heterocyclic amines have been introduced at the C7 position of fluoroquinolones by displacing a halogen atom. nih.gov

The formation of quinolinone-thiazolidinone hybrids has also been reported. researchgate.net In this approach, a quinoline compound is condensed with a substituted thiazolidinone to generate the hybrid molecule. researchgate.net These hybrid structures can exhibit interesting biological properties, and their synthesis allows for the exploration of new chemical space. nih.govresearchgate.net

Table 3: Examples of Complex Hybrid Structures Derived from Quinolones

Quinolone PrecursorCoupled MoietyLinkage TypeHybrid StructureReference
Ciprofloxacin (Fluoroquinolone)CoumarinNucleophilic substitutionFluoroquinolone-coumarin conjugate nih.gov
Fluoroquinolone derivativeNitrogen heterocyclic amineDisplacement of C7 halogenFluoroquinolone-heterocycle conjugate nih.gov
Quinoline compound2,3-disubstituted thiazolidinoneCondensationQuinolinone-thiazolidinone hybrid researchgate.net

Elucidation of Molecular Structure and Conformation

Advanced Spectroscopic Characterization Techniques

A suite of sophisticated spectroscopic methods is employed to piece together the molecular puzzle of 4-Fluoro-6-hydroxyquinoline, each providing unique insights into its structural features.

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F NMR) for Structural Assignment and Spin-Spin Coupling Analysis

High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the molecular structure of this compound. By analyzing the behavior of atomic nuclei in a magnetic field, ¹H, ¹³C, and ¹⁹F NMR spectra provide detailed information about the connectivity of atoms and their chemical environment.

¹H NMR Spectroscopy: The proton NMR spectrum of a related compound, 4-hydroxyquinoline (B1666331), shows characteristic signals for the protons in the quinoline (B57606) ring system. For instance, a broad signal corresponding to the hydroxyl proton is typically observed downfield. chemicalbook.com In this compound, the fluorine atom at the 6-position influences the chemical shifts of the neighboring aromatic protons, providing key data for their assignment. The number of signals, their splitting patterns (multiplicity), and their integration values are used to map out the proton framework of the molecule. ox.ac.uk

¹³C NMR Spectroscopy: The ¹³C NMR spectrum complements the ¹H NMR data by providing information on the carbon skeleton. Each unique carbon atom in the this compound molecule gives rise to a distinct signal. The chemical shifts of the carbon atoms are sensitive to their local electronic environment, with carbons attached to electronegative atoms like fluorine and oxygen appearing at characteristic downfield positions. mdpi.com For example, the carbon bearing the hydroxyl group (C4) and the carbon attached to the fluorine atom (C6) would exhibit distinct chemical shifts.

¹⁹F NMR Spectroscopy: Given the presence of a fluorine atom, ¹⁹F NMR spectroscopy is an indispensable tool. It provides a direct probe into the electronic environment of the fluorine atom. The chemical shift of the fluorine signal and its coupling with neighboring protons (H-F coupling) and carbons (C-F coupling) offer unambiguous evidence for the position of the fluorine substituent on the quinoline ring. mdpi.com The analysis of spin-spin coupling constants in all three NMR experiments (¹H, ¹³C, and ¹⁹F) allows for the detailed mapping of through-bond connectivities between atoms. mdpi.com

Interactive Data Table: Representative NMR Data for Quinolone Derivatives

NucleusChemical Shift (ppm) RangeKey Observations
¹H6.1 - 8.2 (aromatic), ~11.9 (OH)Signals are influenced by substituent effects. The hydroxyl proton is often broad and downfield. chemicalbook.com
¹³C110 - 160 (aromatic)The positions of carbons attached to heteroatoms (N, O, F) are shifted downfield. mdpi.com
¹⁹FVaries depending on chemical environmentProvides a direct and sensitive probe for the fluorine atom's location. mdpi.com

Fourier Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification

Fourier Transform Infrared (FT-IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation. thermofisher.com The FT-IR spectrum of this compound is expected to display characteristic absorption bands corresponding to its key structural features.

A broad absorption band in the region of 3500-3200 cm⁻¹ is indicative of the O-H stretching vibration of the hydroxyl group, which is often broadened due to hydrogen bonding. libretexts.orglibretexts.org The C=O stretching vibration, if the compound exists in its keto-tautomeric form (see section 3.3), would appear in the range of 1760-1690 cm⁻¹. libretexts.org Aromatic C-H stretching vibrations are typically observed between 3100 and 3000 cm⁻¹. libretexts.org The C-F stretching vibration will give rise to a strong absorption band in the fingerprint region, typically between 1400 and 1000 cm⁻¹. The presence of C=C and C=N stretching vibrations within the quinoline ring system will also produce characteristic bands in the 1680-1450 cm⁻¹ region. materialsciencejournal.org

Interactive Data Table: Expected FT-IR Absorption Bands for this compound

Wavenumber Range (cm⁻¹)Functional GroupIntensity
3500-3200O-H (hydroxyl)Strong, Broad
3100-3000Aromatic C-HMedium to Weak
1680-1450C=C and C=N (aromatic ring)Medium to Strong
1400-1000C-F (aryl fluoride)Strong
1320-1210C-O (hydroxyl)Strong

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio of ions, providing crucial information about the molecular weight and structural features of a compound. ulisboa.pt For this compound, the mass spectrum would show a molecular ion peak ([M]⁺) corresponding to its exact molecular weight (163.15 g/mol ). nih.gov

High-resolution mass spectrometry (HR-MS) can determine the elemental composition of the molecule with high accuracy, confirming the molecular formula C₉H₆FNO. nih.gov The fragmentation pattern observed in the mass spectrum provides further structural clues. The molecule can break apart in predictable ways upon ionization, and the masses of the resulting fragment ions can be used to deduce the connectivity of the atoms. For instance, the loss of small, stable molecules like CO or HCN from the molecular ion is a common fragmentation pathway for quinoline derivatives. mdpi.com

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Solvatochromism Studies

Ultraviolet-Visible (UV-Vis) spectroscopy probes the electronic transitions within a molecule by measuring its absorption of UV and visible light. researchgate.net The UV-Vis spectrum of this compound is characterized by absorption bands that arise from π→π* and n→π* electronic transitions within the conjugated quinoline system. These transitions are sensitive to the electronic structure of the molecule and the presence of substituents.

Solvatochromism: The position and intensity of these absorption bands can be influenced by the polarity of the solvent, a phenomenon known as solvatochromism. nih.govmdpi.com By studying the UV-Vis spectrum of this compound in a range of solvents with varying polarities, insights into the nature of the ground and excited electronic states can be gained. researchgate.netresearchgate.net A shift in the absorption maximum to longer wavelengths (a bathochromic or red shift) with increasing solvent polarity suggests that the excited state is more polar than the ground state. Conversely, a shift to shorter wavelengths (a hypsochromic or blue shift) indicates a less polar excited state. eurjchem.com These studies can help to understand the charge distribution within the molecule in its different electronic states. researchgate.net

X-ray Crystallography for Solid-State Molecular Architecture and Intermolecular Interactions

X-ray crystallography is the gold standard for determining the precise three-dimensional structure of a molecule in the solid state. This technique involves irradiating a single crystal of the compound with X-rays and analyzing the resulting diffraction pattern. iucr.org While a specific crystal structure for this compound was not found in the provided search results, the technique would provide invaluable information.

Tautomerism Studies of this compound

Tautomerism is a phenomenon where a molecule can exist in two or more interconvertible forms that differ in the position of a proton and a double bond. This compound can potentially exist in two tautomeric forms: the enol form (4-hydroxyquinoline) and the keto form (4-quinolone). ossila.comacs.org

The equilibrium between these two tautomers can be influenced by several factors, including the solvent, temperature, and the electronic nature of substituents on the quinoline ring. nih.govresearchgate.net Spectroscopic techniques are instrumental in studying this equilibrium. For example, the presence of a strong C=O stretching band in the FT-IR spectrum would indicate the presence of the keto tautomer. emerald.com NMR spectroscopy can also be used to distinguish between the two forms, as the chemical shifts of the protons and carbons would be different in the enol and keto structures. emerald.com Computational studies, such as Density Functional Theory (DFT) calculations, can be employed to predict the relative stabilities of the tautomers and provide a theoretical framework for understanding the experimental observations. researchgate.net For many 4-hydroxyquinoline derivatives, the keto form is found to be the more stable tautomer. acs.org

Investigation of Keto-Enol and Imino-Amine Tautomeric Forms

The core of this compound's structural versatility lies in its capacity to exist in different tautomeric forms. This phenomenon involves the migration of a proton and a concurrent shift in double bonds. The two primary types of tautomerism observed in this compound are keto-enol and imino-amine tautomerism.

Keto-Enol Tautomerism: This is a common form of tautomerism where a molecule containing a carbonyl group (a keto form) is in equilibrium with its corresponding enol form, which contains a hydroxyl group adjacent to a carbon-carbon double bond. For this compound, the equilibrium exists between the 4-hydroxy (enol) form and the 4-oxo (keto) form. frontiersin.org The latter is also referred to as 6-fluoroquinolin-4(1H)-one. nih.gov This equilibrium is a dynamic process, and the predominant form can be influenced by various factors, including the solvent and the presence of other functional groups.

Imino-Amine Tautomerism: This type of tautomerism involves the interconversion between an imine (-C=N-) and an amine (-C-N<) group, again through the migration of a proton. In the context of the quinoline ring system, the nitrogen atom can participate in this equilibrium. The imine form corresponds to the typical representation of the quinoline ring, while the amine form would involve a proton shift to the ring nitrogen, altering the bonding within the heterocyclic ring. This can also be influenced by the electronic nature of substituents on the quinoline ring.

The existence of these tautomeric forms is not merely a structural curiosity; it has significant implications for the compound's chemical reactivity, physical properties, and biological activity. Different tautomers can exhibit distinct hydrogen bonding capabilities, polarity, and three-dimensional shapes, which in turn affect how the molecule interacts with its environment and biological targets. For instance, the ability of a tautomer to act as a hydrogen bond donor or acceptor can be altered, which is a critical factor in molecular recognition processes. frontiersin.org

Spectroscopic and Computational Analysis of Tautomeric Equilibria in Solution and Solid States

The study of tautomeric equilibria requires a combination of experimental spectroscopic techniques and theoretical computational methods to provide a comprehensive understanding of the relative stabilities and populations of the different tautomeric forms in various environments.

Spectroscopic Analysis:

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are powerful tools for elucidating the tautomeric forms present in solution. For example, in dimethyl sulfoxide (B87167) (DMSO) solution, the NMR spectra of similar hydroxyquinoline derivatives have shown effects resulting from dynamic exchange, suggesting an equilibrium mixture of tautomers. researchgate.net The chemical shifts of protons and carbons are highly sensitive to their local electronic environment, allowing for the differentiation between keto and enol forms.

Infrared (IR) Spectroscopy: IR spectroscopy is particularly useful for identifying the functional groups present in a molecule. The presence of a strong absorption band corresponding to a carbonyl group (C=O) stretch would indicate the presence of the keto tautomer, while a band for a hydroxyl group (O-H) stretch would be characteristic of the enol form. rsc.org

UV-Visible (UV-Vis) Spectroscopy: The electronic absorption spectra of the different tautomers are typically distinct. The position of the absorption maxima can be influenced by the solvent polarity, a phenomenon known as solvatochromism. goums.ac.ir By studying the changes in the UV-Vis spectrum in different solvents, researchers can infer the predominant tautomeric form in each environment.

Computational Analysis:

Density Functional Theory (DFT): DFT calculations have become an indispensable tool for studying tautomerism. These calculations can predict the relative energies and stabilities of the different tautomeric forms in both the gas phase and in solution. researchgate.net For instance, computational analysis of 6-chloro-4-hydroxyquinoline-3-carboxylic acid, a structurally related compound, revealed that it exists in a tautomeric equilibrium between the 4-hydroxy and 4-oxo forms. Such calculations can also provide insights into the transition states connecting the tautomers, helping to understand the kinetics of their interconversion.

The combination of these spectroscopic and computational methods has been crucial in characterizing the tautomeric behavior of hydroxyquinolines. For example, studies on related systems have shown that the equilibrium between the enol and keto forms can be significantly influenced by the presence of hydrogen bond acceptors at different positions on the quinoline ring. rsc.org A hydrogen bond acceptor at the 3-position tends to favor the enol form, while an acceptor at the 2- or 8-position can shift the equilibrium towards the keto form. rsc.org

Data Tables

Table 1: Physicochemical Properties of 6-Fluoro-4-hydroxyquinoline (B1304773)

Property Value Reference
Molecular Formula C₉H₆FNO
Molecular Weight 163.15 g/mol
Melting Point 221–223 °C
LogP 2.08
IUPAC Name 6-fluoro-1H-quinolin-4-one nih.gov
SMILES C1=CC2=C(C=C1F)C(=O)C=CN2

Table 2: Compound Names Mentioned

Compound Name
This compound
6-Fluoro-4-hydroxy-2-(trifluoromethyl)quinoline ossila.com
6-Chloro-4-hydroxyquinoline-3-carboxylic acid
6-Ethyl-4-hydroxyquinolin-2(1H)-one emerald.com
8-hydroxy-2-methyl-quinoline-7-carboxylic acid researchgate.net
2,7-dimethyl-5-hydroxyquinoline researchgate.net
5-azo-8-hydroxy-2-methylquinoline researchgate.net
6-Fluoro-4-hydroxy-2-methylquinoline sigmaaldrich.com
Methyl 6-fluoro-4-oxo-1,4-dihydroquinoline-2-carboxylate
Pefloxacin
Norfloxacin
8-(phenyldiazenyl)quinolin-7-ol nih.gov
8-(4-Hydroxy-1,2,3,5-tetrafluorophenyldiazenyl)quinolin-7-ol nih.gov
7-hydroxyquinoline nih.gov
5-hydroxyquinoline goums.ac.ir
8-hydroxyquinoline (B1678124) goums.ac.ir

Theoretical and Computational Chemistry Studies

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), have been instrumental in understanding the fundamental characteristics of quinoline (B57606) derivatives.

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. For quinoline derivatives, DFT calculations, often using the B3LYP functional with a 6-311++G(d,p) basis set, are employed to determine stable molecular geometries and predict vibrational spectra. researchgate.net These calculations help in understanding the tautomeric stability between the hydroxyquinoline and quinolinone forms. For substituted 4-hydroxyquinolines, the enol form (X1) is generally found to be more stable than its keto counterparts. researchgate.net The optimized molecular structures obtained from DFT calculations often show excellent agreement with experimental data from X-ray crystallography. researchgate.neteurjchem.com

Vibrational analysis based on DFT provides theoretical frequencies that, when compared with experimental FT-IR and FT-Raman spectra, allow for precise assignment of vibrational modes. For instance, in related quinoline structures, C-H stretching modes are typically predicted in the 3100-3000 cm⁻¹ region, while C=O stretching vibrations appear around 1750-1600 cm⁻¹. chemrxiv.org

Table 1: Selected Calculated Vibrational Frequencies for a Quinoline Derivative

Vibrational ModeCalculated Wavenumber (cm⁻¹)
C-H Stretch (Aromatic)3128, 3101, 3067
C=O Stretch1746, 1741
C-O Stretch1292

This table is illustrative and based on data for related quinoline structures. chemrxiv.org

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial for understanding a molecule's reactivity. The HOMO-LUMO energy gap is a key indicator of chemical stability; a larger gap implies higher stability and lower reactivity. researchgate.netbohrium.com For quinoline derivatives, the distribution of these orbitals indicates the likely sites for electrophilic and nucleophilic attack.

Molecular Electrostatic Potential (MEP) surfaces map the electrostatic potential onto the electron density surface, visually representing the charge distribution of a molecule. bohrium.com Red regions on the MEP surface indicate negative potential (electron-rich areas), which are prone to electrophilic attack, while blue regions represent positive potential (electron-poor areas) and are susceptible to nucleophilic attack. For hydroxyquinolines, the oxygen atom of the hydroxyl group and the nitrogen atom in the quinoline ring are typically electron-rich sites. researchgate.netbohrium.com

Computational methods can accurately predict spectroscopic properties. The Gauge-Independent Atomic Orbital (GIAO) method is commonly used to calculate NMR chemical shifts. mdpi.com These theoretical calculations serve as a valuable tool for assigning experimental NMR signals and confirming molecular structures. For complex quinoline derivatives, a strong correlation between calculated and experimental ¹H and ¹³C NMR chemical shifts has been demonstrated. mdpi.commdpi.com

Theoretical UV-Vis absorption spectra can be predicted using Time-Dependent DFT (TD-DFT) calculations. These calculations help in understanding the electronic transitions responsible for the observed absorption bands.

Molecular Dynamics Simulations for Conformational Analysis and Solvent Effects

Molecular dynamics (MD) simulations provide a dynamic picture of molecular behavior, offering insights into conformational flexibility and the influence of the surrounding environment. researchgate.net By simulating the motion of a molecule over time, MD can explore its conformational landscape and identify the most stable arrangements.

For quinoline derivatives, MD simulations are used to study their interaction and stability in different solvents. bohrium.com The effect of polar solvents on the electrophilic and nucleophilic sites can be investigated, providing a more realistic model of the molecule's behavior in solution compared to gas-phase calculations. researchgate.net These simulations are also crucial for understanding how a molecule like 4-Fluoro-6-hydroxyquinoline might interact with biological targets, such as proteins or DNA, by modeling the dynamic fitting process into active sites. chemrxiv.orgresearchgate.net

Prediction of Reaction Pathways and Transition States

Computational chemistry plays a vital role in elucidating reaction mechanisms by mapping potential energy surfaces. researchgate.net Methods have been developed to predict complex reaction pathways, including cyclizations and additions, with minimal human input. rsc.org These approaches can identify transition state structures and calculate their corresponding activation energies, which are critical for determining reaction kinetics and feasibility.

For a molecule like this compound, these methods could be used to predict the outcomes of various chemical transformations, such as substitution or oxidation reactions, and to understand the formation of by-products. rsc.org By modeling the entire reaction coordinate, researchers can gain a fundamental understanding of the factors that control chemical reactivity.

Computational Analysis of Non-Covalent Interactions within Crystal Packing

The arrangement of molecules in a crystal is governed by a network of non-covalent interactions. wikipedia.org Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify these intermolecular contacts within a crystal lattice. nih.govacs.org This analysis partitions the crystal space into regions where the electron distribution of a pro-molecule dominates the pro-crystal.

For fluorinated heterocyclic compounds, Hirshfeld analysis reveals the significance of various interactions, such as hydrogen bonds (e.g., O-H···N, N-H···O), as well as weaker contacts like H···H, C···H, and F···H interactions, in stabilizing the crystal structure. eurjchem.comnih.goviucr.org The analysis generates 2D fingerprint plots that provide a quantitative summary of the different types of intermolecular contacts. For example, in the crystal packing of a related fluorinated compound, H···H contacts were found to be the most significant contribution, followed by F···H/H···F and O···H/H···O contacts. nih.gov These non-covalent interactions are fundamental in drug design and materials science as they influence properties like solubility and crystal morphology. wikipedia.orgsemanticscholar.org

Table 2: Contribution of Intermolecular Contacts from Hirshfeld Surface Analysis for a Related Fluorinated Compound

Contact TypeContribution (%)
H···H54.1
F···H/H···F16.9
O···H/H···O15.4
C···H/H···C12.6

Data from a study on tert-butyl 4-[4-(difluoromethoxy)phenyl]-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate. nih.gov

Structure Activity Relationship Sar Investigations

Impact of Fluorine Substitution at the C-6 Position on Biological Activity

The introduction of a fluorine atom at the C-6 position of the quinoline (B57606) ring is a critical modification that has been shown to significantly enhance the biological activity of this class of compounds. mdpi.comorientjchem.orgasm.orgresearchgate.net This substitution is a hallmark of the fluoroquinolone class of antibacterials, where the C-6 fluorine atom is associated with increased potency and improved cell penetration. rroij.comscribd.com The presence of fluorine at this position is believed to increase the lipophilicity of the molecule, which in turn facilitates its passage through bacterial cell walls. scribd.com

In the context of antiplasmodial activity, modifications of 6-fluoroquinolines at other positions have been explored to develop potent agents against Plasmodium falciparum. nih.govcornell.educonsensus.app For instance, certain 6-fluoroquinoline (B108479) derivatives have demonstrated high in vitro activity against both sensitive and multidrug-resistant strains of the parasite. nih.govcornell.edu Research has shown that the C-6 fluorine is an advantageous structural feature for targeting M. tuberculosis gyrase. rroij.com The enhancement of antibacterial potency due to the C-6 fluorine is a well-established principle in the design of new quinolone-based therapeutic agents. asm.org

Role of the Hydroxyl Group at the C-4 Position in Ligand-Target Interactions

The hydroxyl group, particularly at the C-4 position of the quinoline ring, plays a pivotal role in the interaction of these ligands with their biological targets. mdpi.comucl.ac.be The 4-hydroxyquinoline (B1666331) moiety is a key pharmacophore in a variety of biologically active compounds. For instance, derivatives of 4-hydroxyquinoline-3-carboxylic acid are known to act as antagonists of the glycine (B1666218) binding site of the N-methyl-D-aspartate (NMDA) receptor. nih.gov

The hydroxyl group, in conjunction with an adjacent carboxylic acid at the C-3 position, can serve as a metal-binding pharmacophore, chelating essential metal ions in the active sites of enzymes. thieme-connect.com This chelating ability is a crucial aspect of the mechanism of action for many quinolone-based inhibitors. The diverse biological activities of hydroxyquinoline derivatives can be fine-tuned by modifying the substitution pattern on the scaffold. nih.gov For example, the introduction of different substituents can modulate the acid-base properties and metal-chelating ability, which in turn affects their anticancer activities. nih.gov

Influence of Substituents at Other Positions (e.g., C-3, C-7) on Activity Profile

Substituents at positions other than C-4 and C-6, notably at the C-3 and C-7 positions, have a profound impact on the activity profile of quinoline derivatives. mdpi.comresearchgate.net The C-7 position is considered a highly adaptable site for modifications that can enhance antimicrobial activity. mdpi.com The introduction of various N-heterocycles, such as piperazine (B1678402) or pyrrolidine (B122466), at C-7 can modulate the spectrum of activity. mdpi.com For instance, a piperazine ring at this position is often associated with activity against Gram-negative bacteria, while a pyrrolidine ring can increase activity against Gram-positive bacteria. mdpi.com Modifications at the C-7 position can also influence potency, bioavailability, and physicochemical properties. nih.govmdpi.com

PositionCommon SubstituentsImpact on Activity
C-3 Carboxylic acid, Carboxamide, HeterocyclesEssential for antibacterial activity by binding to DNA gyrase. ptfarm.pl Modifications can optimize potency and pharmacokinetic properties. smolecule.com
C-7 Piperazine, Pyrrolidine, Other N-heterocyclesModulates the spectrum of antimicrobial activity. mdpi.com Influences potency, bioavailability, and physicochemical properties. nih.govmdpi.com

Stereochemical Considerations and Enantiomeric Effects on Biological Activity

Stereochemistry plays a crucial role in the biological activity of chiral quinolone derivatives. nih.gov Many fluoroquinolones possess one or more chiral centers, and the different enantiomers or diastereoisomers can exhibit significant differences in their pharmacological and pharmacokinetic properties. nih.govmdpi.com For example, in the case of ofloxacin, the S-(-) isomer, known as levofloxacin, is the active component and is twice as potent as the racemic mixture. mdpi.commdpi.com

The spatial conformation of the molecule influences its physical properties, such as water solubility, and its interaction with the target enzyme. nih.gov For certain fluoroquinolones with a fluorocyclopropyl group at the N-1 position, the stereochemistry of this substituent is important for antibacterial activity. nih.gov Stereochemical structure-activity relationship studies have shown that specific enantiomers can be significantly more potent against both Gram-positive and Gram-negative bacteria. nih.gov These findings underscore the importance of considering stereochemistry in the design and development of new quinolone-based drugs.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Activity Prediction

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational approach used to correlate the chemical structure of compounds with their biological activity. aip.orgaip.org This method is widely employed in drug design to predict the activity of new derivatives and to gain insights into the structural features that are important for a desired biological effect. nih.govresearchgate.nettandfonline.com

In the field of quinolone research, QSAR studies have been used to design novel antibacterial and anticancer agents. nih.govnih.gov These models are built using a dataset of compounds with known activities and a set of molecular descriptors that quantify various physicochemical properties of the molecules, such as steric, electronic, and hydrophobic parameters. nih.govacs.org The resulting QSAR equations can then be used to predict the activity of newly designed compounds, thereby streamlining the drug discovery process. nih.gov For example, QSAR models have been developed to predict the antibacterial activity of fluoroquinolone derivatives against various bacterial strains. aip.orgaip.orgresearchgate.net These models can help in identifying the key structural features that influence activity and in designing new compounds with improved potency and a better safety profile. journalijar.commdpi.comwalisongo.ac.idrsc.org

QSAR Model TypeApplicationKey Findings/Descriptors
2D-QSAR Antibacterial activity of fluoroquinolonesCan provide details on the relationship between structure and activity, offering clues for structural modifications to improve activity. nih.gov
3D-QSAR (CoMFA/CoMSIA) Genotoxicity and environmental friendliness of quinolonesSteric and electrostatic fields are important for predicting activity. mdpi.com
Genetic Function Approximation Antiplasmodial activity of 2,4-disubstituted 6-fluoroquinolonesActivity depends on physicochemical properties like n5Ring, GGI9, TDB7u, TDB8u, and RDF75i. nih.gov

Mechanistic Insights into Biological Activity

Enzyme Inhibition Studies

Enzyme inhibition is a primary mechanism through which 4-fluoro-6-hydroxyquinoline exerts its biological effects. By binding to the active sites of crucial enzymes, it can halt vital cellular processes, leading to cell death in microbes and cancerous tissues.

The antibacterial action of the quinolone class, to which this compound belongs, is famously attributed to the inhibition of two essential bacterial enzymes: DNA gyrase and topoisomerase IV. nih.govresearchgate.net These enzymes are critical for bacterial DNA replication, repair, and recombination.

The core mechanism involves the stabilization of a covalent enzyme-DNA complex, which is a key step in the enzymes' function. nih.govresearchgate.net Quinolones trap this complex, leading to a rapid halt in DNA synthesis and cell growth. nih.govresearchgate.net At higher concentrations, this trapping results in the release of double-strand DNA breaks, a lethal event for the bacterium. nih.govresearchgate.net

In many Gram-negative bacteria, DNA gyrase is the primary target for quinolones, while topoisomerase IV is the main target in several Gram-positive bacteria, such as S. aureus. nih.govnih.gov The introduction of a fluorine atom at the 6-position of the quinoline (B57606) ring has been shown to significantly enhance antimicrobial activity compared to non-fluorinated analogues. researchgate.net Novel 3-fluoro-6-methoxyquinoline (B1245202) derivatives have been developed as potent inhibitors of both DNA gyrase and topoisomerase IV. sci-hub.se

The quinoline scaffold is a recognized pharmacophore in the design of anticancer agents. semanticscholar.orgnih.gov Derivatives have been found to exert their effects through various mechanisms, including the inhibition of key enzymes in cancer signaling pathways. semanticscholar.org One of the most critical targets is the Epidermal Growth Factor Receptor (EGFR), a transmembrane glycoprotein (B1211001) whose dysregulation is linked to numerous cancers, including lung, breast, and colon cancer. semanticscholar.org

Quinoline-based small molecules can act as EGFR tyrosine kinase inhibitors (TKIs) by competing with ATP for binding to the enzyme's catalytic domain, thereby preventing its activation and downstream signaling that promotes cell proliferation and angiogenesis. semanticscholar.org Studies on hexahydroquinoline derivatives have shown potent inhibitory activity against both wild-type and mutant forms of EGFR. semanticscholar.org For instance, some derivatives have demonstrated inhibitory concentrations (IC50) in the nanomolar range, comparable to the approved EGFR inhibitor erlotinib. semanticscholar.org Additionally, 4-hydroxyquinoline-3-carboxylic acids have been shown to inhibit dehydrogenase enzymes, such as malate (B86768) dehydrogenase, which are involved in cancer cell respiration. nih.gov

Quinolines are a cornerstone of antimalarial therapy, with derivatives acting on various stages of the parasite's life cycle. e-century.usmdpi.com While the prompt mentions PfEF2 (Plasmodium falciparum elongation factor 2), research highlights other significant enzymatic targets for quinoline-based compounds. A key mechanism for many quinoline antimalarials, like chloroquine, is the inhibition of hemozoin formation in the parasite's digestive vacuole. e-century.us The parasite digests hemoglobin, releasing toxic heme, which it detoxifies by polymerizing it into hemozoin. e-century.us Quinolines can interfere with this process, leading to a buildup of toxic heme and parasite death. e-century.us

More recently, specific parasite enzymes have been identified as targets. Plasmepsin X (PMX), a malarial aspartyl protease essential for merozoite egress and invasion of red blood cells, has been identified as a key target for novel inhibitors. nih.gov Furthermore, Plasmodium falciparum protein kinase 6 (PfPK6) has been targeted by inhibitors featuring a 1-phenyl-3-(4-(quinolin-4-yloxy)phenyl)urea scaffold, which have shown antiplasmodial activity with EC50 values in the nanomolar range. nih.gov

Molecular Docking Studies of this compound and its Derivatives with Biological Targets

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.govnih.gov It provides crucial insights into the binding modes, interactions, and potential affinities of ligands like this compound with their biological targets. nih.govresearchgate.net

Docking studies have been instrumental in elucidating how fluoroquinoline derivatives interact with the active sites of their target enzymes. For antimicrobial targets, docking of fluoroquinolones into the active site of E. coli DNA gyrase reveals key interactions within the catalytic groove. nih.govnih.gov These interactions often involve hydrogen bonds, which are crucial for specificity, and hydrophobic interactions, which significantly contribute to binding affinity. For example, studies on Co(II) and Zn(II) complexes of a fluoroquinoline derivative showed interactions with amino acid residues of E. coli DNA gyrase and S. aureus tyrosyl-tRNA synthetase. nih.gov

In the context of anticancer activity, docking studies of quinoline derivatives with EGFR have identified critical binding interactions. semanticscholar.org Small molecules are shown to fit into the ATP-binding pocket, forming hydrogen bonds with key residues, which prevents the natural substrate from binding. semanticscholar.org Similarly, for antimalarial targets, docking has revealed that compounds can bind within the active site of enzymes like PfPK6, interacting with essential amino acids. nih.gov

Molecular docking allows for the calculation of binding affinities, typically expressed as a binding energy score (e.g., in kcal/mol), which estimates the strength of the ligand-protein interaction. nih.govresearchgate.net Lower binding energy values indicate a more stable and potentially more potent interaction. researchgate.net Studies on fluoroquinoline complexes with bacterial enzymes have reported strong binding affinities. nih.govacs.org

The table below summarizes predicted binding affinities from various molecular docking studies of quinoline derivatives against different biological targets.

Compound/Derivative ClassTarget ProteinPDB IDPredicted Binding Affinity (kcal/mol)
FluoroquinolonesHCV NS3 Helicase1A1V-9.1 to -9.2
Zinc(II) Fluoroquinoline ComplexE. coli DNA Gyrase6f86-7.2
Zinc(II) Fluoroquinoline ComplexE. coli Dihydrofolate Reductase B7r6g-9.9
Cobalt(II) Fluoroquinoline ComplexS. aureus Tyrosyl-tRNA Synthetase1JIJ-10.5
Modified 5-FluorouracilMutated KRAS ProteinN/A-7.5

This table is generated from data found in multiple research articles. nih.govnih.govresearchgate.netacs.org

Pharmacophore mapping is a related technique that involves identifying the essential three-dimensional arrangement of functional groups (the pharmacophore) that is responsible for a compound's biological activity. researchgate.net By analyzing the binding modes of active compounds, researchers can create a pharmacophore model. This model serves as a template in virtual screening to identify new compounds with a high probability of being active against the target of interest, guiding the rational design of more potent and selective inhibitors. researchgate.net

Cellular Mechanism of Action Investigations (excluding clinical human trial data)

Understanding how a compound interacts with and influences cellular machinery is paramount to elucidating its biological effects. This section explores the cellular uptake, pathway modulation, and resistance mechanisms associated with this compound, drawing upon established principles and research on related molecules.

Studies on Cellular Uptake and Distribution

The entry of a compound into a cell is the initial and critical step for its biological activity. For small molecules like this compound, the primary mechanism of cellular entry is typically passive diffusion across the cell membrane. nih.govopenaccessjournals.comiosrjournals.org This process is governed by the physicochemical properties of the molecule, particularly its lipophilicity, and the concentration gradient across the membrane. The presence of the fluorine atom can enhance lipophilicity, potentially facilitating easier passage through the lipid bilayer of the cell membrane.

Once inside the cell, the distribution of this compound is likely influenced by its ability to interact with intracellular components. The hydroxyl group can participate in hydrogen bonding, potentially leading to localization in specific subcellular compartments. Studies on other hydroxyquinoline derivatives have utilized their intrinsic fluorescent properties to visualize their subcellular distribution. For instance, some 3-hydroxyquinoline-4(1H)-one derivatives have been observed to accumulate in the plasma membrane or other intracellular organelles. rsc.orgcsfarmacie.cz While specific studies on the intracellular localization of this compound are not available, it is plausible that similar imaging techniques could be employed to determine its distribution within the cell.

The potential for active transport, a process requiring cellular energy to move molecules against a concentration gradient, cannot be entirely ruled out without specific experimental evidence. longdom.org However, for a molecule of this nature, passive diffusion is the most probable primary route of cellular uptake.

Evaluation of Cellular Pathway Modulation

The biological effects of a compound are mediated by its interaction with and modulation of specific cellular pathways. For quinoline derivatives, a primary and well-documented mechanism of action, particularly in bacteria, is the inhibition of key enzymes involved in DNA replication. nih.govnih.gov Fluoroquinolones are known to target DNA gyrase and topoisomerase IV, enzymes essential for maintaining the proper topology of DNA during replication and transcription. nih.gov By forming a stable complex with the enzyme and DNA, these compounds trap the enzyme in its cleavage-competent state, leading to double-strand DNA breaks and ultimately cell death. It is highly probable that this compound exerts its antimicrobial activity through a similar mechanism.

Beyond its effects on bacterial DNA replication, quinoline derivatives have been shown to modulate various signaling pathways in eukaryotic cells. For example, a derivative of 4-hydroxy-2(1H)-quinolinone has been reported to interfere with interferon-alpha/beta (IFN-α/β) and IFN-gamma signaling pathways and to activate STAT3 (Signal Transducer and Activator of Transcription 3). drugbank.com The MvfR-dependent quorum-sensing pathway in Pseudomonas aeruginosa, which controls the expression of virulence genes, is regulated by 4-hydroxy-2-alkylquinolines (HAQs). plos.org This suggests that this compound could potentially interfere with bacterial communication and virulence.

The table below summarizes potential cellular pathways modulated by this compound, based on evidence from related compounds.

Cellular Pathway Potential Effect of this compound Evidence Basis
Bacterial DNA ReplicationInhibition of DNA gyrase and topoisomerase IVWell-established mechanism for fluoroquinolones. nih.govnih.gov
Interferon Signaling (Eukaryotic)Blockade of IFN-α/β and IFN-γ pathwaysObserved with a 4-hydroxy-2(1H)-quinolinone derivative. drugbank.com
STAT3 Signaling (Eukaryotic)Activation of STAT3Observed with a 4-hydroxy-2(1H)-quinolinone derivative. drugbank.com
Bacterial Quorum SensingDisruption of MvfR-dependent signalingBased on the role of 4-hydroxy-2-alkylquinolines in P. aeruginosa. plos.org

Analysis of Resistance Mechanisms in Target Organisms

The emergence of resistance is a significant challenge in the application of antimicrobial agents. For quinolones and fluoroquinolones, several mechanisms of resistance have been extensively characterized in bacteria. nih.govnih.gov These mechanisms can be broadly categorized into target-site mutations and reduced intracellular drug concentration.

Target-Site Mutations: The most common mechanism of high-level resistance involves mutations in the genes encoding the drug's primary targets: DNA gyrase (gyrA and gyrB) and topoisomerase IV (parC and parE). nih.gov These mutations typically occur in a specific region of the genes known as the quinolone resistance-determining region (QRDR) and result in amino acid changes that reduce the binding affinity of the drug to the enzyme-DNA complex. nih.gov

Reduced Intracellular Concentration: Bacteria can also develop resistance by limiting the accumulation of the drug inside the cell. This is achieved through two main strategies:

Decreased Permeability: Alterations in the bacterial cell membrane, such as modifications to porin proteins in Gram-negative bacteria, can reduce the influx of the drug.

Increased Efflux: The overexpression of multidrug resistance (MDR) efflux pumps is a major mechanism of resistance. nih.govsemanticscholar.org These pumps are membrane proteins that actively extrude a wide range of substrates, including fluoroquinolones, from the bacterial cell. nih.gov

Several families of efflux pumps contribute to quinolone resistance in various bacterial pathogens. The table below details some of the key efflux pumps and the organisms in which they have been implicated in quinolone resistance.

Efflux Pump Family Specific Pump(s) Organism(s) Effect
Major Facilitator Superfamily (MFS)NorA, NorB, NorCStaphylococcus aureusExtrusion of fluoroquinolones and other antimicrobials. nih.gov
Resistance-Nodulation-Division (RND)AdeABC, AdeFGH, AdeIJKAcinetobacter baumanniiBroad-spectrum efflux, including fluoroquinolones. mdpi.com
AcrAB-TolCEnterobacteriaceae (e.g., E. coli)Primary efflux system for many drugs, including fluoroquinolones. nih.gov
Small Multidrug Resistance (SMR)EmrEEscherichia coliContributes to low-level resistance. nih.gov

Plasmid-Mediated Resistance: In addition to chromosomal mutations, resistance can also be acquired through the horizontal transfer of plasmids carrying quinolone resistance (qnr) genes. nih.gov These genes encode proteins that protect DNA gyrase and topoisomerase IV from the inhibitory effects of quinolones. Other plasmid-mediated mechanisms include enzymes that can modify and inactivate certain quinolones. nih.gov

The development of resistance to this compound in target organisms would likely involve a combination of these well-established mechanisms.

Advanced Applications in Medicinal Chemistry and Chemical Biology

Development as Precursors for Fluoroquinolone Antibiotics

4-Fluoro-6-hydroxyquinoline and its derivatives are crucial intermediates in the synthesis of fluoroquinolone antibiotics, a class of broad-spectrum antibacterial agents. mdpi.comnih.gov The presence of a fluorine atom at the C-6 position of the quinoline (B57606) ring is a hallmark of later-generation fluoroquinolones and has been shown to significantly enhance their antimicrobial activity compared to non-fluorinated analogs. mdpi.com

The synthetic versatility of the 4-hydroxyquinoline (B1666331) core allows for its conversion into 4-quinolones, which are essential for the antibacterial action. mdpi.com The 4-carbonyl and 3-carboxylate groups on the quinolone ring are critical for binding to bacterial DNA gyrase, a key enzyme involved in DNA replication, thus inhibiting bacterial growth. mdpi.com

A key step in the synthesis of many fluoroquinolones involves the preparation of 3-carboxy-6-fluoro-4-hydroxyquinoline derivatives. mdpi.com These precursors can then be readily converted to the final antibiotic products through reactions such as N-alkylation of the quinoline ring. mdpi.com For instance, the synthesis of novel fluoroquinolone precursors like methyl 6,7-difluoro-2-[(4-fluorobenzyl)sulfanyl]-4-hydroxyquinoline-3-carboxylate highlights the strategic importance of fluorinated hydroxyquinoline intermediates. mdpi.comresearchgate.netresearchgate.net

Research into Anti-Cancer Agents and Cytotoxic Potential

The quinoline scaffold is a recognized pharmacophore in the development of anticancer agents, and the incorporation of a fluorine atom can enhance cytotoxic activity. nih.govekb.eg Derivatives of this compound have been investigated for their potential to inhibit cancer cell proliferation and induce apoptosis.

Research has shown that certain quinoline derivatives exhibit selective toxicity towards cancer cells over normal cells. nih.gov For example, fluorinated quinoline derivatives have demonstrated significant inhibitory effects against topoisomerase I, an enzyme crucial for DNA replication in cancer cells. nih.gov One study reported a fluorinated derivative with potent cytotoxic effects against A549 lung cancer cell lines, with an IC₅₀ value of 0.03 μM. nih.gov

Furthermore, complex derivatives such as NSC 368390 (DuP-785), a sodium salt of 6-fluoro-2-(2'-fluoro-1,1'-biphenyl-4-yl)-3-methyl-4-quinolinecarboxylic acid, have shown potent antitumor activity, inhibiting MX-1 breast and DLD-2 colon carcinomas by over 90% in xenograft models. The development of quinoline-based compounds continues to be an active area of cancer research, with a focus on designing molecules that can overcome drug resistance and offer improved therapeutic outcomes. ekb.egscispace.comtandfonline.com

Compound/DerivativeCancer Cell LineActivityReference
Fluorinated quinoline derivativeA549 (Lung Cancer)IC₅₀ = 0.03 μM nih.gov
NSC 368390 (DuP-785)MX-1 (Breast Carcinoma)>90% inhibition
NSC 368390 (DuP-785)DLD-2 (Colon Carcinoma)>90% inhibition

Exploration of Antimicrobial and Antifungal Activities

Beyond their role as precursors to fluoroquinolones, this compound and its derivatives have been explored for their intrinsic antimicrobial and antifungal properties. chemimpex.comlookchem.combohrium.com The presence of the fluorine atom often enhances the biological activity and metabolic stability of these compounds. chemimpex.com

Studies have demonstrated that these compounds exhibit potent antibacterial activity against both Gram-positive and Gram-negative bacteria. The mechanism of action is often attributed to the inhibition of essential bacterial enzymes, such as DNA gyrase. For instance, derivatives of 6-fluoro-4-hydroxyquinoline (B1304773) have shown significantly lower Minimum Inhibitory Concentrations (MICs) against various bacterial strains compared to non-fluorinated analogs like oxolinic acid.

In the realm of antifungal research, novel fluorinated quinoline analogs have been synthesized and tested against various fungal pathogens. nih.govnih.govsemanticscholar.orgresearchgate.net For example, a series of 6-fluoro-4-alkyl(aryl)thioquinazoline derivatives, synthesized from 6-fluoro-4-quinazolinol, demonstrated high inhibitory effects on the growth of several fungi, with EC₅₀ values ranging from 8.3 to 64.2 µg/mL. nih.gov Specifically, certain derivatives showed significant activity against Fusarium oxysporum, affecting spore germination and cell membrane permeability. nih.gov

Compound/DerivativeOrganismActivity (MIC/EC₅₀)Reference
6-Fluoro-4-hydroxyquinoline derivativeE. coliMIC = 1.5 µg/mL
6-Fluoro-4-hydroxyquinoline derivativeS. aureusMIC = 0.5 µg/mL
6-Fluoro-4-alkyl(aryl)thioquinazoline derivativesVarious FungiEC₅₀ = 8.3 - 64.2 µg/mL nih.gov

Investigation of Antimalarial and Antitubercular Properties

The quinoline core is historically significant in the fight against malaria, with quinine (B1679958) being a primary example. Modern research continues to explore synthetic quinoline derivatives for their antimalarial potential. While specific studies focusing solely on this compound are less common, the broader class of quinoline derivatives is actively investigated for treating malaria, especially with the rise of drug-resistant strains. researchgate.net

In the context of tuberculosis, derivatives of this compound have shown promise as antitubercular agents. scispace.comnih.govcust.edu.twtandfonline.comresearchgate.net Several studies have synthesized and evaluated fluoroquinolone derivatives against Mycobacterium tuberculosis. scispace.comnih.govcust.edu.tw For example, a series of novel N1-decyl and C7-sec amine substituted fluoroquinolones were synthesized from a 7-chloro-6-fluoro-4-hydroxyquinoline-3-carboxylate intermediate. scispace.com One of the synthesized compounds exhibited a promising minimum inhibitory concentration (MIC) of 3.12 µg/mL against the M. tuberculosis H37Rv strain. scispace.com Another study highlighted that for certain 1-aryl fluoroquinolones, the presence of a fluoro substituent at the C-2 position was important for anti-TB activity, with some derivatives showing up to 98% inhibition of M. tuberculosis growth. nih.govcust.edu.tw

Compound/DerivativeOrganismActivity (% Inhibition/MIC)Reference
N1-decyl and C7-sec amine substituted fluoroquinoloneM. tuberculosis H37RvMIC = 3.12 µg/mL scispace.com
1-(2-fluoro-4-nitrophenyl)quinolone derivativeM. tuberculosis98% inhibition nih.govcust.edu.tw

Research into Antiviral and Anti-HIV-1 Activities

The antiviral potential of quinoline derivatives has garnered significant interest, with research exploring their efficacy against a range of viruses. nih.govmdpi.com Specifically, analogs of this compound have been investigated for their activity against viruses such as enterovirus D68 (EV-D68). In one study, derivatives of 6-fluoro-2-hydroxyquinoline-4-carboxylic acid were synthesized and tested, with some compounds showing potent antiviral activity in the submicromolar range and a high selectivity index. nih.gov

In the field of anti-HIV-1 research, 4-hydroxyquinoline derivatives have been designed and synthesized as potential inhibitors of HIV-1 integrase, an essential enzyme for viral replication. thieme-connect.com A study on 4-hydroxyquinoline-3-carbohydrazide (B12215663) derivatives, which can be synthesized from a 4-hydroxyquinoline core, showed that some compounds exhibited moderate inhibitory effects against HIV-1 at a concentration of 100 μM. thieme-connect.com For instance, N′-(4-Fluorobenzoyl)-4-hydroxyquinoline-3-carbohydrazide displayed a 32% inhibition rate. thieme-connect.com

Compound/DerivativeVirusActivity (% Inhibition/EC₅₀)Reference
6-fluoro-2-hydroxyquinoline-4-carboxylic acid derivativeEV-D68EC₅₀ < 1 µM nih.gov
N′-(4-Fluorobenzoyl)-4-hydroxyquinoline-3-carbohydrazideHIV-132% inhibition at 100 µM thieme-connect.com

Application as Fluorescent Probes in Biological Imaging Research

Hydroxyquinoline derivatives are known for their fluorescent properties and their ability to chelate metal ions, making them valuable tools in biological imaging. chemimpex.comarabjchem.orgnih.gov While specific research on this compound as a fluorescent probe is emerging, the general class of hydroxyquinolines has been successfully used to create fluorescent probes for studying cellular processes and disease mechanisms. chemimpex.comacs.org The fluorescence characteristics of these molecules can be sensitive to their local environment, allowing for the detection of specific analytes or changes in cellular conditions. nih.gov The protonated form of 6-hydroxyquinoline (B46185), for example, has been studied for its fluorescence characteristics in different environments. nih.gov

Role in Analytical Chemistry Methods for Compound Detection and Quantification

In analytical chemistry, quinoline derivatives are the subject of various detection and quantification methods. researchgate.netscience.govdiva-portal.orgresearchgate.net The development of reliable analytical techniques is crucial for quality control in pharmaceutical manufacturing and for pharmacokinetic studies. researchgate.net Methods such as high-performance liquid chromatography (HPLC), gas chromatography/mass spectrometry (GC/MS), and spectrophotometry are employed for the determination of quinoline-based compounds in various matrices, including pharmaceutical tablets and biological samples. researchgate.netdiva-portal.org For instance, a method involving ultrasound-assisted solvent extraction and GC/MS was developed for the determination of quinoline derivatives in textiles. diva-portal.org The physicochemical properties of quinoline derivatives, such as lipophilicity, play a significant role in their chromatographic retention and are studied to develop predictive models for their analysis. researchgate.net

Exploration in Material Science for Advanced Materials

The quinoline scaffold, particularly its hydroxylated and fluorinated derivatives like this compound, presents significant interest in the field of material science. The inherent properties of the quinoline ring system, combined with the effects of strategic functionalization, make these compounds valuable building blocks for the creation of advanced materials with tailored properties.

The presence of the hydroxyl (-OH) and fluoro (-F) groups on the quinoline core imparts specific chemical characteristics. The hydroxyl group can act as a hydrogen bond donor and a coordination site for metal ions, while the electron-withdrawing nature of the fluorine atom can influence the electronic properties, stability, and intermolecular interactions of the resulting materials. These features are exploited in the development of specialized polymers and coatings. For instance, the chemical resistance conferred by the fluorinated quinoline moiety makes it a candidate for creating robust materials designed to withstand harsh chemical environments. chemimpex.com

Furthermore, the fluorescent nature of many quinoline derivatives is a key area of exploration. nih.gov This fluorescence can be modulated by the chemical environment, a property that is highly desirable for the development of chemical sensors. By incorporating this compound or similar structures into larger polymeric or solid-state systems, it is possible to design materials that can detect specific analytes through changes in their optical properties. Metal complexes involving quinoline-derived ligands are also being investigated for their unique electronic and physicochemical properties, which are applicable in catalysis and the development of novel functional materials. rsc.org

The general utility of this compound derivatives extends to their use as intermediates in the synthesis of more complex molecules for material science applications. They serve as precursors for creating a variety of structures with potential uses in electronics, optics, and other advanced technology sectors. bldpharm.com

Use as Metal Ionophores for Biomedical Research

Hydroxyquinoline derivatives are well-established for their metal-chelating capabilities, a property that has been extensively leveraged in the design of fluorescent probes and metal ionophores for biomedical research. nih.govepstem.net A metal ionophore is a lipid-soluble molecule that binds to a specific metal ion and facilitates its transport across biological membranes, thereby altering the metal ion concentration within cells or cellular compartments. This function is critical for studying the roles of metal ions in biological processes and disease states.

The this compound structure is a variation of the 8-hydroxyquinoline (B1678124) (8-HQ) scaffold, which is a classic component in the design of fluorescent sensors for metal ions. epstem.net While 8-HQ itself can bind to various metal ions, leading to a significant enhancement in its fluorescence, its selectivity can be limited. epstem.net Strategic modifications, such as the introduction of a fluorine atom, are employed to fine-tune these properties. Fluorination can alter the compound's binding affinity, selectivity for specific metal ions, and its lipophilicity, which affects its ability to cross cell membranes. nih.govmdpi.com

In the context of neurodegenerative disorders like Alzheimer's disease, there is a "metal hypothesis" that suggests dysregulation of metal ions such as zinc, copper, and iron contributes to the aggregation of amyloid-beta (Aβ) plaques. nih.gov Consequently, metal ionophores based on the hydroxyquinoline framework have been developed to modulate these metal ion concentrations. Research has focused on creating fluorinated hydroxyquinoline derivatives that can sequester these metal ions, prevent their interaction with Aβ, and potentially lead to the dissolution of existing plaques. nih.govacs.org

For example, studies have synthesized and evaluated a range of fluorinated hydroxyquinolines, demonstrating their ability to increase the cellular uptake of copper and zinc. nih.gov This ionophoric activity is crucial for restoring metal homeostasis in deficient neurons. Certain fluorinated derivatives have shown exceptional ability to increase copper uptake by 6 to 40-fold and more than double zinc uptake in neuronal cell models. nih.govacs.org Furthermore, these compounds can inhibit the zinc-induced aggregation of Aβ oligomers, highlighting their therapeutic potential. nih.gov The incorporation of fluorine-18 (B77423) ([¹⁸F]), a positron-emitting isotope, into these molecules also opens up possibilities for their use as PET (Positron Emission Tomography) imaging agents to visualize metal distribution and Aβ plaques in the brain. nih.govainse.edu.au

Future Research Directions and Challenges

Design of Novel Derivatizations for Enhanced Potency and Selectivity

The core structure of 4-fluoro-6-hydroxyquinoline offers a versatile platform for the design of new derivatives with potentially enhanced potency and selectivity. The fluorine atom at the 6-position is a key feature, as it can increase the compound's biological activity and stability. chemimpex.com Structure-activity relationship (SAR) studies are crucial in guiding the synthetic modification of this scaffold. wisdomlib.org

Key areas for derivatization include:

Modifications at the C-3 and C-7 positions: The introduction of various substituents at these positions can significantly influence the biological activity. For instance, the addition of a carboxylic acid group at the C-3 position is often critical for interaction with the active sites of target enzymes like DNA gyrase. researchgate.net

Introduction of different amine moieties: The synthesis of analogs with diverse amine substitutions can lead to compounds with improved properties. nih.gov

Hybridization with other pharmacophores: Conjugating the this compound core with other known active moieties, such as those found in pyrimidines or other quinolones, can result in hybrid compounds with dual-action mechanisms or enhanced activity against specific targets. nih.gov

The overarching goal of these derivatization strategies is to optimize the interaction of the molecule with its biological target, thereby increasing its therapeutic effect while minimizing off-target interactions that could lead to adverse effects.

Strategies for Overcoming Resistance Mechanisms

A significant hurdle in the clinical use of quinolone-based drugs is the emergence of bacterial resistance. acs.org Bacteria have developed several mechanisms to counteract the effects of these antibiotics. acs.orgnih.govmdpi.com Understanding these mechanisms is paramount for designing new derivatives that can bypass them.

The primary mechanisms of quinolone resistance include:

Target-mediated resistance: This is the most common form and involves mutations in the genes encoding the target enzymes, DNA gyrase and topoisomerase IV. acs.orgnih.govnih.gov These mutations weaken the binding of the drug to the enzyme-DNA complex. acs.org

Plasmid-mediated resistance: This involves the acquisition of resistance genes on plasmids. nih.govnih.gov These genes can code for proteins that protect the target enzymes, modify the drug, or pump it out of the cell. nih.govdovepress.com

Chromosome-mediated resistance: This can result from the overexpression of efflux pumps that actively remove the drug from the bacterial cell or the underexpression of porins, which reduces drug uptake. acs.orgmdpi.com

Strategies to overcome these resistance mechanisms include:

Designing dual-targeting agents: Developing compounds that can effectively inhibit both DNA gyrase and topoisomerase IV may reduce the likelihood of resistance developing through target-site mutations. nih.govasm.org

Developing efflux pump inhibitors: Co-administration of a quinolone derivative with a compound that blocks the efflux pumps can increase the intracellular concentration of the antibiotic, restoring its efficacy.

Modifying the quinolone structure: Altering the chemical structure of the quinolone can prevent its recognition by resistance-conferring enzymes or efflux pumps.

Integration of Computational and Experimental Approaches for Drug Discovery

The integration of computational and experimental methods has become an indispensable tool in modern drug discovery. In silico techniques can significantly accelerate the design and optimization of novel this compound derivatives. wisdomlib.orgmdpi.comnih.gov

Computational approaches that are particularly relevant include:

Molecular Docking: This technique predicts the binding affinity and interaction of a ligand with its target protein, allowing researchers to prioritize compounds for synthesis and biological testing. wisdomlib.orgnih.gov

Molecular Dynamics (MD) Simulations: MD simulations provide insights into the dynamic behavior of the drug-target complex over time, helping to understand the stability of the interaction. unlp.edu.ar

Quantitative Structure-Activity Relationship (QSAR) Studies: QSAR models can predict the biological activity of new compounds based on their chemical structure, guiding the design of more potent analogs. nih.gov

These computational studies, when combined with experimental validation through synthesis and biological evaluation, create a powerful and efficient workflow for the discovery of new drug candidates. nih.govresearchgate.netacs.org

Development of Multi-Targeting Agents based on the Quinolone Scaffold

The concept of "one drug, multiple targets" is gaining traction as a strategy to address complex diseases and combat drug resistance. The quinolone scaffold provides a versatile framework for the development of multi-targeting agents. researchgate.net By incorporating different pharmacophoric features into a single molecule, it is possible to design compounds that can interact with multiple biological targets simultaneously. mdpi.comnih.govrsc.org

Examples of this approach include:

Dual inhibitors of HIV reverse transcriptase and integrase: Researchers have designed and synthesized conjugates of pyrimidines and quinolones that show activity against both of these key HIV enzymes. nih.gov

Dual inhibitors of histone deacetylase (HDAC) and tubulin polymerization: Novel quinolone derivatives have been developed that combine the inhibitory activities of both HDAC inhibitors and tubulin polymerization inhibitors, showing promise as anticancer agents. rsc.orgrsc.org

Dual inhibitors of DNA gyrase and urease: Fluoroquinolone hybrids have been designed to inhibit both bacterial DNA gyrase and urease, potentially offering a new approach to treating certain bacterial infections. bohrium.com

This multi-targeting strategy holds the potential to create more effective therapies with a reduced likelihood of resistance emergence.

Exploration of New Biological Targets and Pathways

While quinolones are well-known for their antibacterial activity through the inhibition of DNA gyrase and topoisomerase IV, there is growing interest in exploring new biological targets and pathways for this class of compounds. nih.govresearchgate.net This could lead to the discovery of novel therapeutic applications beyond their traditional use as antibiotics.

Areas of exploration include:

Anticancer activity: Several quinolone derivatives have demonstrated antiproliferative activity against various cancer cell lines. mdpi.com The mechanism of action may involve the inhibition of human topoisomerase II or other cellular pathways crucial for cancer cell survival. mdpi.com

Antiviral activity: Some quinoline (B57606) analogs have shown potential as antiviral agents, for instance, against enterovirus D68 and HIV. nih.govmonash.edu

Antimalarial activity: Novel quinoline-4-carboxamide derivatives have been discovered with a new mechanism of action and potent antimalarial activity. nih.gov

Other therapeutic areas: The diverse biological activities of quinoline derivatives suggest their potential application in a range of other diseases, including inflammatory conditions and neurodegenerative disorders. researchgate.net

The continued investigation into the biological effects of this compound and its derivatives is likely to uncover new therapeutic opportunities and expand the pharmacological utility of this versatile scaffold.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.